

# Application Notes and Protocols: Dextranomer in Endoscopic Treatment of Vesicoureteral Reflux

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Dextranomer |           |
| Cat. No.:            | B607078     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dextranomer**/hyaluronic acid (Dx/HA) copolymer for the endoscopic treatment of vesicoureteral reflux (VUR). This document includes quantitative data on treatment outcomes, detailed experimental protocols for the procedure, and visualizations of key processes.

#### Introduction

Vesicoureteral reflux is a condition characterized by the retrograde flow of urine from the bladder into the ureters and potentially the kidneys.[1] It is a common anomaly in children and is associated with an increased risk of urinary tract infections (UTIs), which can lead to pyelonephritis and subsequent renal scarring.[2][3] Treatment aims to prevent febrile UTIs and preserve renal function.[2][3][4] Management options include antibiotic prophylaxis, open ureteral reimplantation, and endoscopic injection of a bulking agent.[2][5]

Endoscopic treatment with Dx/HA has gained popularity as a minimally invasive alternative to open surgery.[4][6][7] The procedure involves the submucosal injection of the bulking agent to provide support to the ureteral orifice, allowing it to coapt during bladder filling and prevent reflux.[7] This approach offers several advantages, including being a short, outpatient procedure with low morbidity and reduced cost.[2][3]





### **Quantitative Data Summary**

The efficacy and safety of **dextranomer** in endoscopic VUR treatment have been evaluated in numerous studies. The following tables summarize key quantitative data from the literature.

# Table 1: Success Rates of Dextranomer Injection for VUR



| Study/Cohort                                 | Overall Success<br>Rate (per ureter)           | Success Rate by<br>VUR Grade                                                              | Notes                                                                                                      |
|----------------------------------------------|------------------------------------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Friedmacher et al.<br>(High-Grade VUR)[8]    | 69.5% after first injection                    | Grade IV: 70.4%,<br>Grade V: 61.9%                                                        | Resolution increased<br>to 89.6% after a<br>second injection and<br>100% after a third.                    |
| Lee et al. (2009)[9]                         | 73% at initial voiding cystourethrogram (VCUG) | Not specified                                                                             | Long-term success rate at 1 year was 74% for those with initial success.                                   |
| Kirsch et al. (Complex<br>Cases)[10]         | 68% after one implantation                     | Average maximum<br>grade was IV                                                           | Patients in this cohort had conditions such as persistent reflux after open surgery or neurogenic bladder. |
| Bennett et al. (Complete Duplex Systems)[11] | 68.4% after first injection                    | Grade II: 100%, Grade III: Not specified, Grade IV: Not specified, Grade V: Not specified | Success increased to 94.1% after a second injection and 100% after a third.                                |
| Unknown Study in Review[5]                   | 77.5% (Dx/HA) vs.<br>73.1% (PAHG)              | Grades I-IV                                                                               | Comparative study with polyacrylamide hydrogel (PAHG).                                                     |
| Unknown Study in Review[12]                  | 89% after a second injection                   | Grade I: 88%, Grade<br>II: 92%, Grade III:<br>84%                                         | This study focused on patients who had failed initial endoscopic treatment.                                |

# **Table 2: Complication Rates Associated with Dextranomer Injection**



| Complication                                     | Reported Incidence  | Notes                                                                                      |
|--------------------------------------------------|---------------------|--------------------------------------------------------------------------------------------|
| Ureteral Obstruction                             | 0.5% - 1.05%[13]    | Can be a rare, delayed complication, sometimes occurring years post-operatively.[14][15]   |
| New Contralateral VUR                            | 2.3% - 17.3%[2]     |                                                                                            |
| Febrile Urinary Tract Infection (Post-treatment) | 5% - 19%[13]        | A study on high-grade VUR reported a 5.1% rate of febrile UTIs after reflux resolution.[8] |
| Treatment Failure                                | Varies, see Table 1 | Often addressed with repeat injections.[8][11][12]                                         |
| Other (e.g., flank pain, emesis, hematuria)      | Less than 4%[2]     | Typically transient and responsive to analgesics.[2]                                       |

# **Experimental Protocols**Patient Selection

Patients are typically considered for endoscopic treatment with **dextranomer** if they have vesicoureteral reflux of grades II-IV.[2] The treatment is also indicated for breakthrough UTIs despite antibiotic prophylaxis and for persistent VUR.[2] It has been successfully used in complex cases, including patients with duplex systems, neurogenic bladder, and persistent reflux after previous open surgery.[4][10][11] Contraindications include non-functional kidneys, Hutch diverticulum, ureterocele, active voiding dysfunction, and ongoing urinary tract infection. [14]

### **Endoscopic Injection Procedure**

The most commonly employed and successful techniques are the Subureteric Transurethral Injection (STING) and the double Hydrodistention-Implantation Technique (HIT).[2][13] The double-HIT method is often preferred for its higher success rates.[2][16]

#### 3.2.1 Pre-operative Preparation



- Patients may receive preoperative antibiotic prophylaxis.[16]
- The procedure is performed under general anesthesia.

#### 3.2.2 Equipment

- Pediatric cystoscope with an off-set lens.[2]
- Injection needle (e.g., 23-gauge).[1]
- Dextranomer/hyaluronic acid copolymer (e.g., Deflux®), supplied in a 1 mL syringe.[1]
- 3.2.3 Double Hydrodistention-Implantation Technique (HIT) Protocol
- Perform cystoscopy. The bladder is filled to less than half capacity to allow for clear visualization of the ureteral orifice without causing excessive tension in the submucosal layer.[2]
- Identify the ureteral orifice. Hydrodistention is used to assess the dynamics of the ureterovesical junction.
- The needle is inserted into the submucosa at the 6 o'clock position of the ureteral orifice.
- Inject the dextranomer/hyaluronic acid copolymer until a prominent bulge is created,
   resulting in a volcano-shaped elevation of the ureteral orifice with the opening at the apex.
- A second injection may be performed just cephalad to the first within the submucosal ureter to further support and coapt the orifice.[16]
- The average volume injected per ureter typically ranges from 0.7 mL to 1.1 mL, though the optimal volume is debated.[5][6][10]

#### **Post-operative Follow-up**

- Immediate Post-procedure: The procedure is typically performed on an outpatient basis.[2]
- · Imaging:



- A renal and bladder ultrasound is often performed to assess for hydronephrosis and measure the volume of the injected implant.
- A voiding cystourethrogram (VCUG) is typically performed 3 months post-operatively to evaluate for the resolution of VUR.[5][8]
- Long-term follow-up with yearly renal ultrasounds may be recommended.[8] Some studies
   suggest a repeat VCUG at 1 year due to the possibility of late failure.[9][17]

#### **Visualizations**

#### **Mechanism of Action of Dextranomer**



Click to download full resolution via product page

Caption: Mechanism of action of **dextranomer** in preventing VUR.

#### **Experimental Workflow for Endoscopic VUR Treatment**





Click to download full resolution via product page

Caption: Experimental workflow for endoscopic VUR treatment.

# **Patient Management Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Methodological & Application





- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Endoscopic Treatment of Vesicoureteral Reflux with Dextranomer/Hyaluronic Acid in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextranomer/hyaluronic acid injections for patients with vesicoureteral reflux: Does the age at injection predict the outcome? PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoscopic treatment of vesicoureteral reflux using dextranomer hyaluronic acid copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of dextranomer hyaluronic acid and polyacrylamide hydrogel in endoscopic treatment of vesicoureteral reflux: A comparative study PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Effect of Injected Dextranomer/Hyaluronic Acid Copolymer Volume on Reflux Correction Following Endoscopic Injection PMC [pmc.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
- 8. Endoscopic Injection of Dextranomer/Hyaluronic Acid as First Line Treatment in 851
  Consecutive Children with High Grade Vesicoureteral Reflux: Efficacy and Long-Term
  Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term followup of dextranomer/hyaluronic acid injection for vesicoureteral reflux: late failure warrants continued followup PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endoscopic treatment with dextranomer/hyaluronic acid for complex cases of vesicoureteral reflux PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextranomer/hyaluronic acid endoscopic injection is effective in the treatment of intermediate and high grade vesicoureteral reflux in patients with complete duplex systems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dextranomer/hyaluronic acid for vesicoureteral reflux: success rates after initial treatment failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Long-Term Clinical Outcomes and Parental Satisfaction After Dextranomer/Hyaluronic Acid (Dx/HA) Injection for Primary Vesicoureteral Reflux [frontiersin.org]
- 14. Long-Term Clinical Outcomes and Parental Satisfaction After Dextranomer/Hyaluronic Acid (Dx/HA) Injection for Primary Vesicoureteral Reflux Deflux [deflux.com]
- 15. Long-Term Clinical Outcomes and Parental Satisfaction After Dextranomer/Hyaluronic Acid (Dx/HA) Injection for Primary Vesicoureteral Reflux PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. urologytimes.com [urologytimes.com]







 To cite this document: BenchChem. [Application Notes and Protocols: Dextranomer in Endoscopic Treatment of Vesicoureteral Reflux]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b607078#dextranomer-in-endoscopic-treatments-for-vesicoureteral-reflux]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com